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Abstract
Glutamatergic neurotransmission is a cornerstone of central nervous system (CNS) function,

and its dysregulation is implicated in a multitude of neurological and psychiatric disorders.

LY2365109 has emerged as a significant investigational compound that indirectly modulates

this critical pathway. This technical guide provides an in-depth analysis of LY2365109's

mechanism of action, supported by quantitative data, detailed experimental protocols, and

visual representations of the underlying biological processes. The primary mode of action for

LY2365109 is not through direct interaction with glutamate receptors, but rather through the

potent and selective inhibition of the glycine transporter 1 (GlyT1). This inhibition leads to an

elevation of extracellular glycine levels, which in turn acts as a co-agonist at the N-methyl-D-

aspartate (NMDA) receptor, a key component of the glutamatergic system. This guide will

elucidate this mechanism and its therapeutic implications.

Introduction: The Glutamatergic System and the
Role of Glycine
The glutamatergic system is the principal excitatory neurotransmitter system in the brain,

integral to synaptic plasticity, learning, and memory.[1] Ionotropic glutamate receptors,

including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and NMDA
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receptors, are crucial for fast synaptic transmission.[1] The NMDA receptor is unique in its

requirement for the binding of both glutamate and a co-agonist, typically glycine or D-serine, for

activation.[2] The concentration of glycine in the synaptic cleft is tightly regulated by glycine

transporters, primarily GlyT1, which is expressed in glial cells and presynaptic neurons.[2] By

controlling glycine reuptake, GlyT1 plays a pivotal role in modulating NMDA receptor activity

and, consequently, glutamatergic neurotransmission.

LY2365109: A Potent and Selective GlyT1 Inhibitor
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[3][4][5] Its

chemical name is N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-

methylglycine hydrochloride.[4] By blocking GlyT1, LY2365109 effectively increases the

extracellular concentration of glycine in key brain regions.[6] This elevation of synaptic glycine

enhances the activation of NMDA receptors, thereby potentiating glutamatergic signaling.[6]

Quantitative Data on LY2365109 Activity
The following tables summarize the key quantitative data regarding the potency and in vivo

effects of LY2365109.

Table 1: In Vitro Potency of LY2365109

Target Assay Parameter Value (nM) Reference

Human GlyT1a

[³H]glycine

uptake in CHO

cells

IC₅₀ 15.8 [3][5][7]

Human GlyT2

[³H]glycine

uptake in CHO

cells

IC₅₀ > 30,000 [3][4]

Table 2: In Vivo Effects of LY2365109 in Rats
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Brain Region Measurement
Dose (mg/kg,
p.o.)

Effect Reference

Striatum

Extracellular

Glycine

(Microdialysis)

10

2-fold increase

(from 1.52µM to

3.6µM)

[6]

Cerebrospinal

Fluid (CSF)

Glycine

Concentration
10

3-fold increase

(from 10.38µM to

36µM)

[6]

Signaling Pathways and Experimental Workflows
Mechanism of Action of LY2365109
The following diagram illustrates the mechanism by which LY2365109 modulates glutamatergic

neurotransmission.
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Culture CHO cells expressing hGlyT1a

Plate cells in 384-well plates

Incubate with LY2365109

Add [³H]glycine

Allow glycine uptake

Wash cells to remove excess [³H]glycine

Lyse cells

Measure radioactivity via scintillation counting

Calculate IC₅₀
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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